molecular formula C8H5BrN2O B112442 6-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde CAS No. 30384-96-4

6-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde

Numéro de catalogue: B112442
Numéro CAS: 30384-96-4
Poids moléculaire: 225.04 g/mol
Clé InChI: LBCRSOFJVLOCIK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

6-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde (CAS: 1232038-99-1) is a brominated heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted with a bromine atom at position 6 and an aldehyde group at position 2. This compound is pivotal in medicinal and synthetic chemistry due to its dual functional groups, enabling diverse derivatization. It serves as a precursor for inhibitors of Rab geranylgeranyl transferase (RGGT) and other bioactive molecules . The bromine substituent enhances reactivity in cross-coupling reactions, while the aldehyde group facilitates condensation or nucleophilic additions .

Propriétés

IUPAC Name

6-bromoimidazo[1,2-a]pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O/c9-6-1-2-8-10-3-7(5-12)11(8)4-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBCRSOFJVLOCIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(N2C=C1Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30612650
Record name 6-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30612650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30384-96-4
Record name 6-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30612650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Méthodes De Préparation

Reaction Conditions and Mechanism

The reaction occurs in a 1:1 ethanol-water solvent system at 110°C for 10 minutes under argon. Microwave irradiation (150 W initial power) accelerates the reaction, minimizing side products and energy consumption. The mechanism proceeds via nucleophilic attack of the amino group on the α-carbon of 2-bromomalonaldehyde, followed by cyclization and elimination of HBr to form the imidazo[1,2-a]pyridine core. The aldehyde group is introduced directly via the malonaldehyde reagent, bypassing post-synthetic oxidation steps.

Key Parameters

ParameterValue/Detail
Reactants2-Amino-5-bromopyridine, 2-Bromomalonaldehyde
Molar Ratio1:1.5 (aminopyridine:malonaldehyde)
SolventEthanol-water (1:1 v/v)
Temperature110°C
Time10 minutes
AtmosphereArgon
PurificationColumn chromatography (DCM/acetone)
Yield80%

This method’s advantages include rapid reaction time, high atom economy, and compatibility with green chemistry principles. The use of microwave irradiation enhances reproducibility and reduces thermal degradation.

Alternative Pathways and Comparative Analysis

While the microwave-assisted method is predominant, other routes provide insights into substrate versatility and scalability.

Bromoacetaldehyde Diethyl Acetal Route

A related synthesis of 6-bromoimidazo[1,2-a]pyridine (lacking the 3-carbaldehyde group) uses bromoacetaldehyde diethyl acetal and 2-amino-5-bromopyridine in ethanol-water with HBr. Although this method achieves an 87% yield for the parent compound, introducing the aldehyde group would require additional oxidation steps, complicating the process.

Chloroacetaldehyde-Based Cyclization

A patent (CN103788092A) describes synthesizing 6-bromoimidazo[1,2-a]pyridine using 40% chloroacetaldehyde aqueous solution and 2-amino-5-bromopyridine in ethanol or methanol. Yields range from 35–72%, depending on the base (e.g., NaHCO₃, NaOH). While this method is scalable, the absence of a pre-installed aldehyde group limits its relevance to the target compound without post-modification.

Optimization and Challenges

Solvent and Base Selection

The ethanol-water system in the microwave method ensures solubility of both reactants while minimizing side reactions. In contrast, the patent method shows that methanol or water alone reduces yields (35–53%), emphasizing the importance of solvent polarity.

Temperature and Reaction Time

Conventional methods require prolonged heating (8–24 hours), whereas microwave irradiation reduces this to minutes. Elevated temperatures (>100°C) risk decomposition of the aldehyde group, necessitating precise control.

Purification Strategies

Column chromatography with a DCM/acetone gradient (100:0 to 75:25) effectively isolates the product as a yellow powder. Recrystallization in ethyl acetate/hexane (1:1) is viable but less efficient for aldehyde-containing compounds due to solubility issues.

Industrial and Environmental Considerations

The microwave method’s short reaction time and high yield make it suitable for industrial applications. Its energy efficiency (~150 W power) aligns with sustainable manufacturing practices. However, the cost of 2-bromomalonaldehyde and microwave equipment may limit small-scale adoption.

Analyse Des Réactions Chimiques

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, and alkoxides.

Major Products:

Applications De Recherche Scientifique

Medicinal Chemistry

The compound has been investigated for its potential as a bioactive molecule with various pharmacological properties:

  • Antimicrobial Activity : Research indicates that 6-bromoimidazo[1,2-a]pyridine-3-carbaldehyde exhibits antimicrobial properties against several pathogens. Studies have shown its effectiveness against certain bacterial strains; however, specific efficacy data is still being gathered .
  • Anticancer Properties : This compound has garnered attention for its anticancer activity. In vitro studies have demonstrated that derivatives can inhibit cell proliferation in various cancer cell lines. For instance, one study reported an IC50 value of 0.126 μM against MDA-MB-231 breast cancer cells, showcasing its potential as a chemotherapeutic agent .
  • Antitubercular Activity : The compound has also been explored for its efficacy against multidrug-resistant tuberculosis (MDR-TB). Derivatives of imidazo[1,2-a]pyridine have shown significant activity against MDR strains, indicating a promising avenue for developing new anti-TB therapies .

Case Studies

Several case studies highlight the biological significance of this compound:

  • Study on Anticancer Activity : A recent study evaluated the effects of imidazo[1,2-a]pyridine derivatives on cancer cell lines. Results indicated selective cytotoxicity towards cancer cells while sparing normal cells. This specificity suggests potential for targeted cancer therapies .
  • Antitubercular Activity : Another study focused on imidazo[1,2-a]pyridine derivatives' potential against MDR-TB strains. Compounds derived from this scaffold exhibited significant activity against resistant strains, paving the way for new treatment options in tuberculosis management .

Industrial Applications

In addition to its medicinal applications, this compound is utilized in the pharmaceutical industry as an intermediate in the synthesis of various therapeutic agents. Its role as a building block in the production of more complex heterocyclic compounds makes it valuable for drug development and agrochemical applications .

Safety and Toxicity

Preliminary safety assessments indicate that this compound does not exhibit acute toxicity in animal models at concentrations up to 2000 mg/kg. However, further toxicological studies are necessary to fully understand its safety profile and any long-term effects associated with its use in medicinal applications .

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Substituent Effects: Halogen Position and Type

The electronic and steric properties of halogen substituents significantly influence reactivity and biological activity.

6-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde (CAS: 14959-32-1)
  • Substituent : Chlorine (Cl) at position 5.
  • Molecular Weight : 180.59 g/mol .
  • Reactivity : Chlorine’s smaller atomic size and weaker leaving-group ability compared to bromine result in lower reactivity in cross-coupling reactions.
  • Applications : Primarily used in synthesizing intermediates for agrochemicals and pharmaceuticals. Its synthesis involves cyclization with 1,3-dichloroacetone under reflux conditions .
6-Fluoroimidazo[1,2-a]pyridine-3-carbaldehyde
  • Substituent : Fluorine (F) at position 6.
  • Molecular Weight : 164.12 g/mol (estimated).
  • Reactivity : Fluorine’s high electronegativity and strong C-F bond limit participation in nucleophilic substitutions but enhance metabolic stability.
  • Biological Activity : Demonstrates potent urease inhibition (IC₅₀ values in µM range), attributed to fluorine’s electron-withdrawing effect enhancing ligand-enzyme interactions .
8-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde (CAS: 728864-58-2)
  • Substituent : Bromine (Br) at position 7.
  • Molecular Weight : 225.03 g/mol .
  • Impact of Positional Isomerism : The shifted bromine alters electronic distribution and steric hindrance, reducing compatibility with RGGT inhibitors compared to the 6-bromo isomer .

Functional Group Variations

6-Bromoimidazo[1,2-a]pyridine-3-carboxylic Acid
  • Functional Group : Carboxylic acid (-COOH) instead of aldehyde.
  • Applications : Used as a sulfonamide precursor for kinase inhibitors. The carboxylic acid group enables peptide coupling or salt formation, enhancing solubility .
Ethyl 6-Bromoimidazo[1,2-a]pyridine-3-carboxylate
  • Functional Group : Ester (-COOEt) at position 3.
  • Reactivity : The ester group is less electrophilic than the aldehyde, making it suitable for hydrolysis or reduction to alcohols. This derivative is utilized in prodrug design .

Physicochemical Properties

  • Solubility : Bromo and chloro analogs exhibit similar solubility in polar aprotic solvents (e.g., DMSO), while the fluoro derivative shows improved aqueous solubility due to fluorine’s polarity.
  • Thermal Stability : Bromo compounds decompose at higher temperatures (~250°C) compared to chloro analogs (~220°C), attributed to bromine’s larger atomic size stabilizing the crystal lattice .

Activité Biologique

6-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde is a heterocyclic compound that has garnered attention for its diverse biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by its unique imidazo and pyridine ring structures, with the molecular formula C8H5BrN2O\text{C}_8\text{H}_5\text{BrN}_2\text{O} and a molecular weight of approximately 225.0 g/mol. The presence of a bromine atom at the 6-position and an aldehyde functional group at the 3-position enhances its reactivity and biological potential.

Synthesis

The synthesis of this compound can be achieved through various methods, including:

  • Mizoroki–Heck Reaction : This method allows for the functionalization of the imidazo[1,2-a]pyridine ring, facilitating the introduction of diverse substituents that may enhance biological activity .
  • Direct Synthesis from Precursors : Utilizing commercially available 2-aminopyridines as starting materials to yield this compound through various chemical transformations .

Biological Activities

Research indicates that this compound exhibits significant biological activities across various domains:

Anticancer Activity

Studies have demonstrated that this compound possesses antiproliferative effects against several cancer cell lines, including breast cancer cells. The mechanism involves:

  • Inhibition of Cell Proliferation : The compound shows potential as an anticancer agent by disrupting cellular processes essential for cancer cell growth.
  • Cytotoxicity Assays : In vitro studies have reported IC50 values indicating effective cytotoxicity against cancer cells, suggesting its potential as a lead compound in cancer therapy.

Antimicrobial Activity

The compound has been evaluated for its antibacterial and antitubercular properties:

  • Antibacterial Studies : Research indicates that derivatives of this compound exhibit significant antibacterial activity against various pathogens, making it a candidate for developing new antibiotics.
  • Antitubercular Activity : It has shown promise in inhibiting Mycobacterium tuberculosis, highlighting its potential in treating multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) .

Central Nervous System (CNS) Activity

The compound has been explored for its effects on the central nervous system:

  • CNS Agents : Studies suggest that imidazo[1,2-a]pyridine derivatives can act as CNS agents with potential applications in treating neurological disorders.

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : It acts as an inhibitor of urease, an enzyme linked to kidney stones and gastric infections. This inhibition may contribute to its therapeutic effects in related conditions.
  • Cell Signaling Pathways : The compound's interaction with specific cellular pathways involved in proliferation and apoptosis is under investigation to elucidate its anticancer mechanisms.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds reveals significant differences in biological activity:

Compound NameStructure TypeKey Features
6-Fluoroimidazo[1,2-a]pyridine-3-carbaldehydeImidazo-pyridine derivativeContains fluorine instead of bromine; studied for similar activities.
Imidazo[1,2-a]pyridineBase structureLacks substituents at key positions; less reactive.
7-Bromoimidazo[1,2-b]pyridineIsomeric variantDifferent ring position; alters biological activity profile.

Case Studies

Several case studies highlight the effectiveness of this compound in preclinical settings:

  • Breast Cancer Cell Line Study : A study evaluated the antiproliferative effects on MDA-MB-231 breast cancer cells, demonstrating significant inhibition with an IC50 value below 150 μM.
  • Antitubercular Screening : A series of derivatives were tested against MDR-TB strains, showing promising results that warrant further investigation into their potential as therapeutic agents.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 6-bromoimidazo[1,2-a]pyridine-3-carbaldehyde, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via multicomponent reactions or palladium-catalyzed cross-coupling. A two-step procedure involves condensation of 2-aminopyridine derivatives with propargyl bromides under basic conditions, followed by oxidation to introduce the aldehyde group . Optimization focuses on reaction temperature (60–100°C), inert atmosphere (N₂/Ar), and catalysts (e.g., Pd(PPh₃)₄ for coupling reactions). Yield improvements (>75%) are achieved by controlling stoichiometry (1:1.2 molar ratio of starting materials) and using polar aprotic solvents (DMF or DMSO) .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • NMR : ¹H/¹³C NMR to confirm regioselectivity (e.g., Br at position 6, aldehyde at position 3) and assess purity .
  • X-ray crystallography : Resolves bond angles (e.g., C2–Br1 bond length ≈ 1.89 Å) and molecular packing, critical for structure-activity relationship (SAR) studies .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (calc. 239.03 g/mol) and isotopic patterns for bromine .

Q. How can researchers mitigate side reactions during aldehyde functionalization of this compound?

  • Methodological Answer : The aldehyde group is prone to oxidation or nucleophilic attack. Stabilization strategies include:

  • Protecting groups : Use of tert-butyldimethylsilyl (TBS) or oxime formation to protect the aldehyde during subsequent reactions .
  • Low-temperature reactions : Conduct substitutions at 0–5°C in anhydrous THF to minimize aldehyde degradation .

Advanced Research Questions

Q. What strategies resolve contradictions in reported synthetic yields for 6-bromoimidazo[1,2-a]pyridine derivatives?

  • Methodological Answer : Discrepancies in yields (e.g., 50–85%) arise from:

  • Reaction scale : Microscale reactions (<100 mg) often report lower yields due to handling losses .
  • Purification methods : Column chromatography (silica gel, hexane/EtOAc) vs. recrystallization (ethanol/water) impacts recovery rates .
  • Analytical validation : Use HPLC (C18 column, 0.1% TFA in H₂O/MeCN) to quantify purity and adjust reported yields .

Q. How can computational methods guide the design of bioactive derivatives?

  • Methodological Answer :

  • Molecular docking : Screen derivatives against targets like cyclin-dependent kinases (CDKs) or bacterial enzymes (e.g., DNA gyrase) using AutoDock Vina .
  • ADME-Tox prediction : Tools like SwissADME predict logP (optimal range: 2–3) and BBB permeability for CNS-targeted derivatives .
  • SAR analysis : Correlate substituent effects (e.g., electron-withdrawing groups at position 6) with bioactivity .

Q. What experimental approaches validate the role of the bromine substituent in biological activity?

  • Methodological Answer :

  • Debromination studies : Compare parent compound with debrominated analogs (e.g., via Pd/C/H₂) in cytotoxicity assays .
  • Halogen-bonding assays : Use X-ray crystallography to identify interactions with protein residues (e.g., Br–O/N distances < 3.3 Å) .
  • Isosteric replacement : Substitute Br with Cl or CF₃ to assess steric/electronic contributions to binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde
Reactant of Route 2
Reactant of Route 2
6-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.